molecular formula C15H11Cl3N2OS B4927118 2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

Cat. No.: B4927118
M. Wt: 373.7 g/mol
InChI Key: VEWPEJGZZJUKHC-UHFFFAOYSA-N
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Description

2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H10Cl3NO It is known for its unique structure, which includes a benzamide core substituted with a 2-methyl group and a 2,4,5-trichlorophenyl carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 2-methylbenzoyl chloride with 2,4,5-trichloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the thiol group to form the final product. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or thiols

    Substitution: Formation of substituted benzamides or phenyl derivatives

Scientific Research Applications

2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
  • 2-methyl-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
  • 2-methyl-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide

Uniqueness

2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2OS/c1-8-4-2-3-5-9(8)14(21)20-15(22)19-13-7-11(17)10(16)6-12(13)18/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWPEJGZZJUKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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